RG-7152
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Overview
Description
- RG-7152 is a compound with the chemical structure C20H19N5O2. Its CAS number is 107813-63-8 .
- As a tetrazolyl-substituted leukotriene D4 receptor antagonist, this compound has garnered interest due to its effects on peroxisomal enzymes and β-oxidation in hepatocytes.
Preparation Methods
- Synthetic routes for RG-7152 have been investigated, although specific details are not widely available in the literature.
- Industrial production methods are not extensively documented, but research efforts continue to explore efficient synthesis strategies.
Chemical Reactions Analysis
- RG-7152 undergoes reactions typical of its functional groups, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are context-dependent and may vary based on the specific synthetic pathway.
- Major products formed from these reactions are not explicitly reported, but they likely involve modifications of the tetrazole and quinoline moieties.
Scientific Research Applications
- RG-7152’s applications span various scientific domains:
Chemistry: Researchers study its reactivity, stability, and potential as a peroxisome proliferator.
Biology: Investigations explore its impact on cellular processes and enzyme regulation.
Medicine: this compound’s pharmacological properties may have therapeutic implications.
Industry: Its use in drug development or as a research tool is an ongoing area of interest.
Mechanism of Action
- RG-7152’s mechanism involves antagonizing leukotriene D4 receptors.
- It likely modulates signaling pathways related to leukotrienes, inflammation, and lipid metabolism.
Comparison with Similar Compounds
- RG-7152’s uniqueness lies in its tetrazolyl substitution and specific receptor selectivity.
- Similar compounds include other leukotriene receptor antagonists (e.g., montelukast, zafirlukast), but this compound’s distinct features set it apart.
Properties
CAS No. |
107813-63-8 |
---|---|
Molecular Formula |
C20H19N5O2 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[[3-[3-(2H-tetrazol-5-yl)propoxy]phenoxy]methyl]quinoline |
InChI |
InChI=1S/C20H19N5O2/c1-2-8-19-15(5-1)10-11-16(21-19)14-27-18-7-3-6-17(13-18)26-12-4-9-20-22-24-25-23-20/h1-3,5-8,10-11,13H,4,9,12,14H2,(H,22,23,24,25) |
InChI Key |
XDPLTERFGJAMRU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)OCCCC4=NNN=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)OCCCC4=NNN=N4 |
Appearance |
Solid powder |
Key on ui other cas no. |
107813-63-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(3-(3-(2-quinolinylmethoxy)phenoxy)propyl)-1-H-tetrazole RG 7152 RG-7152 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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